molecular formula C7H6ClNO2 B6252112 5-methoxypyridine-3-carbonyl chloride CAS No. 1123782-83-1

5-methoxypyridine-3-carbonyl chloride

Cat. No.: B6252112
CAS No.: 1123782-83-1
M. Wt: 171.6
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Description

5-Methoxypyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 5-position and a carbonyl chloride group (-COCl) at the 3-position of the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxypyridine-3-carbonyl chloride typically involves the chlorination of 5-methoxypyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

5-Methoxypyridine-3-carboxylic acid+SOCl25-Methoxypyridine-3-carbonyl chloride+SO2+HCl\text{5-Methoxypyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Methoxypyridine-3-carboxylic acid+SOCl2​→5-Methoxypyridine-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 5-methoxypyridine-3-carboxylic acid.

    Reduction: The compound can be reduced to form 5-methoxypyridine-3-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.

    Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) can convert the carbonyl chloride group to a carboxylic acid.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) can be used to reduce the carbonyl chloride group to an alcohol.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

    Alcohol: Formed by reduction.

Scientific Research Applications

5-Methoxypyridine-3-carbonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of functional materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is used in the study of biochemical pathways and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 5-methoxypyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypyridine-3-carboxylic Acid: The precursor to 5-methoxypyridine-3-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

    5-Methoxypyridine-3-methanol: A reduction product of this compound, containing a hydroxyl group instead of a carbonyl chloride group.

    5-Chloropyridine-3-carbonyl Chloride: A similar compound where the methoxy group is replaced by a chlorine atom.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a carbonyl chloride group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties, making it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

CAS No.

1123782-83-1

Molecular Formula

C7H6ClNO2

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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